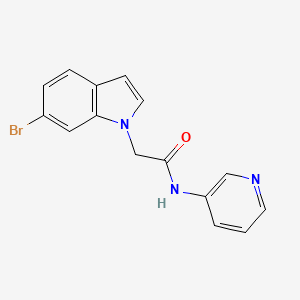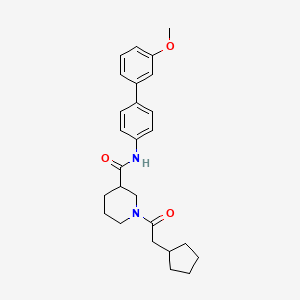![molecular formula C19H18N6O B5955744 5-(1-benzofuran-2-yl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B5955744.png)
5-(1-benzofuran-2-yl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1,2,4-triazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-benzofuran-2-yl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1,2,4-triazin-3-amine is a complex organic compound that features a benzofuran moiety, a pyrimidine ring, and a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-benzofuran-2-yl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1,2,4-triazin-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and pyrimidine intermediates, which are then coupled with a triazine derivative under specific conditions. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
5-(1-benzofuran-2-yl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1,2,4-triazin-3-amine can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.
Reduction: The triazine ring can be reduced under hydrogenation conditions.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety would yield quinones, while reduction of the triazine ring would produce partially or fully hydrogenated triazines.
Scientific Research Applications
5-(1-benzofuran-2-yl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1,2,4-triazin-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(1-benzofuran-2-yl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, while the triazine core can form hydrogen bonds or coordinate with metal ions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-benzofuran-2-yl (2-pyridinyl)methanone
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
5-(1-benzofuran-2-yl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1,2,4-triazin-3-amine is unique due to its combination of benzofuran, pyrimidine, and triazine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(1-benzofuran-2-yl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-12-9-13(2)23-18(22-12)7-8-20-19-24-15(11-21-25-19)17-10-14-5-3-4-6-16(14)26-17/h3-6,9-11H,7-8H2,1-2H3,(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRSIKGITUIWBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC2=NC(=CN=N2)C3=CC4=CC=CC=C4O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methanesulfonic acid;12-(4-methoxyphenoxy)-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene](/img/structure/B5955681.png)
![N-(4-fluoro-2-methylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B5955685.png)
![N-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B5955693.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5955698.png)

![1-[isopropyl(methyl)amino]-3-[2-methoxy-5-({[3-(2-methyl-1H-imidazol-1-yl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5955708.png)
![N-(1-{4-ethyl-5-[(2-oxo-2-{[2-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4-methoxybenzamide](/img/structure/B5955719.png)
![2-[(2-Methylnaphthalen-1-yl)methyl]-5-phenyltetrazole](/img/structure/B5955721.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]cyclopentanecarboxamide](/img/structure/B5955729.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methylbenzamide](/img/structure/B5955733.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5955735.png)
![N-[3-(1H-indazol-1-yl)propyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5955736.png)
![3-[1-(2,4-difluorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B5955756.png)
